molecular formula C12H17BrO B3466674 2-(4-bromobutoxy)-1,3-dimethylbenzene CAS No. 2033-84-3

2-(4-bromobutoxy)-1,3-dimethylbenzene

Cat. No.: B3466674
CAS No.: 2033-84-3
M. Wt: 257.17 g/mol
InChI Key: PYLQSRCWHWIDEA-UHFFFAOYSA-N
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Description

2-(4-bromobutoxy)-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a 4-bromobutoxy group and two methyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromobutoxy)-1,3-dimethylbenzene typically involves the reaction of 1,3-dimethylbenzene with 4-bromobutanol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The general reaction scheme is as follows:

1,3-dimethylbenzene+4-bromobutanolNaH or KOtBu, DMF/THFThis compound\text{1,3-dimethylbenzene} + \text{4-bromobutanol} \xrightarrow{\text{NaH or KOtBu, DMF/THF}} \text{this compound} 1,3-dimethylbenzene+4-bromobutanolNaH or KOtBu, DMF/THF​this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phase transfer catalysts can also enhance the reaction rate and yield. The product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromobutoxy)-1,3-dimethylbenzene can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: The bromine atom can be reduced to form the corresponding butyl derivative.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Nucleophilic substitution: Formation of 2-(4-hydroxybutoxy)-1,3-dimethylbenzene, 2-(4-cyanobutoxy)-1,3-dimethylbenzene, or 2-(4-aminobutoxy)-1,3-dimethylbenzene.

    Oxidation: Formation of 2-(4-bromobutoxy)-1,3-dimethylbenzyl alcohol or 2-(4-bromobutoxy)-1,3-dimethylbenzaldehyde.

    Reduction: Formation of 2-(butoxy)-1,3-dimethylbenzene.

Scientific Research Applications

2-(4-bromobutoxy)-1,3-dimethylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the preparation of polymers and other materials with specific properties.

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.

    Biological Studies: It may be used in studies involving the interaction of aromatic ethers with biological systems.

Mechanism of Action

The mechanism of action of 2-(4-bromobutoxy)-1,3-dimethylbenzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorobutoxy)-1,3-dimethylbenzene
  • 2-(4-fluorobutoxy)-1,3-dimethylbenzene
  • 2-(4-iodobutoxy)-1,3-dimethylbenzene

Uniqueness

2-(4-bromobutoxy)-1,3-dimethylbenzene is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, fluoro, and iodo analogs. The bromine atom also influences the compound’s physical properties, such as boiling point and solubility.

Properties

IUPAC Name

2-(4-bromobutoxy)-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c1-10-6-5-7-11(2)12(10)14-9-4-3-8-13/h5-7H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLQSRCWHWIDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101286561
Record name 2-(4-Bromobutoxy)-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101286561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2033-84-3
Record name 2-(4-Bromobutoxy)-1,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2033-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromobutoxy)-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101286561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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